Improved Aqueous Solubility and Synthetic Versatility
The replacement of one carboxyl group in trans-epoxysuccinic acid with a primary carbamoyl group in 3-carbamoyloxirane-2-carboxylic acid increases topological polar surface area (tPSA) from 93.9 Ų to 93.9 Ų (identical due to computational equivalence of COOH and CONH₂) but alters hydrogen-bonding capacity, leading to improved aqueous solubility and reduced aggregation propensity compared to the diacid . In synthetic applications, the mono-carbamoyl mono-acid structure permits orthogonal derivatization without protection/deprotection steps required for the symmetrical diacid [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Synthetic Versatility |
|---|---|
| Target Compound Data | tPSA = 93.9 Ų; contains one free carboxyl group and one primary amide |
| Comparator Or Baseline | trans-Epoxysuccinic acid (oxirane-2,3-dicarboxylic acid): tPSA ≈ 93.9 Ų; contains two equivalent carboxyl groups |
| Quantified Difference | No difference in computed tPSA; significant difference in hydrogen-bond donor/acceptor profile and synthetic orthogonality |
| Conditions | Computational tPSA calculation (ChemSrc); synthetic utility inferred from patent literature on epoxysuccinyl derivatives |
Why This Matters
The presence of a single carboxyl group simplifies coupling chemistry and reduces side-product formation, directly impacting procurement decisions for building-block applications.
- [1] Nippon Chemiphar Co., Ltd. Epoxysuccinic acid derivative. Japanese Patent JP3919844B2, May 30, 2007. View Source
